

Spectroscopic Analysis of (S)-(-)-N-Benzyl-1-phenylethylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(-)-N-Benzyl-1-phenylethylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amine **(S)-(-)-N-Benzyl-1-phenylethylamine**, a compound of interest in pharmaceutical synthesis and chemical research. This document outlines its characteristic signatures in ¹H Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative spectroscopic data for **(S)-(-)-N-Benzyl-1-phenylethylamine**.

¹H NMR Data

While specific peak assignments with chemical shifts and coupling constants are not publicly available in spectral databases, the expected resonances for **(S)-(-)-N-Benzyl-1-phenylethylamine** in a deuterated solvent like CDCl₃ can be predicted based on its structure. The spectrum would feature complex multiplets in the aromatic region, along with distinct signals for the methine, methylene, and methyl protons. A broad singlet for the amine proton is also anticipated.

Infrared (IR) Spectroscopy Data

The IR spectrum of **(S)-(-)-N-Benzyl-1-phenylethylamine** is characterized by absorptions corresponding to its key functional groups.

Vibration Type	Predicted Position (cm ⁻¹)	Intensity
N-H Stretch	3550 – 3250	Medium, Broad
Aromatic C-H Stretch	3100 – 3000	Medium
Aliphatic C-H Stretch	3000 – 2850	Medium
Aromatic C=C Bending	1600 – 1450	Medium-Strong
C-N Stretch	1350 – 1000	Medium
Out-of-Plane C-H Bending	900 – 675	Strong

Mass Spectrometry (MS) Data

The mass spectrum of N-Benzyl-1-phenylethylamine, obtained by Electron Ionization (EI), displays a characteristic fragmentation pattern. The stereochemistry does not influence the mass spectrum.

m/z	Proposed Fragment Ion	Relative Intensity
211	[M] ⁺ (Molecular Ion)	Low
196	[M-CH ₃] ⁺	High
105	[C ₈ H ₉] ⁺ (Phenylethyl fragment)	High
91	[C ₇ H ₇] ⁺ (Benzyl fragment)	High
77	[C ₆ H ₅] ⁺ (Phenyl fragment)	Medium

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton environment in the molecular structure.

Methodology:

- Sample Preparation: A sample of 5-25 mg of **(S)-(-)-N-Benzyl-1-phenylethylamine** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), inside a clean, dry 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm). The solution must be homogeneous and free of particulate matter.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the ^1H frequency.
- Data Acquisition: The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high-resolution spectra. A standard one-pulse ^1H NMR experiment is run, acquiring a number of scans to achieve an adequate signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. Integration of the signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (FTIR-ATR):

- Sample Preparation: As **(S)-(-)-N-Benzyl-1-phenylethylamine** is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is highly suitable and requires minimal sample preparation.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This allows for the subtraction of signals from the atmosphere (e.g., CO_2 , H_2O).

- **Sample Analysis:** A small drop of the neat liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** The IR spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

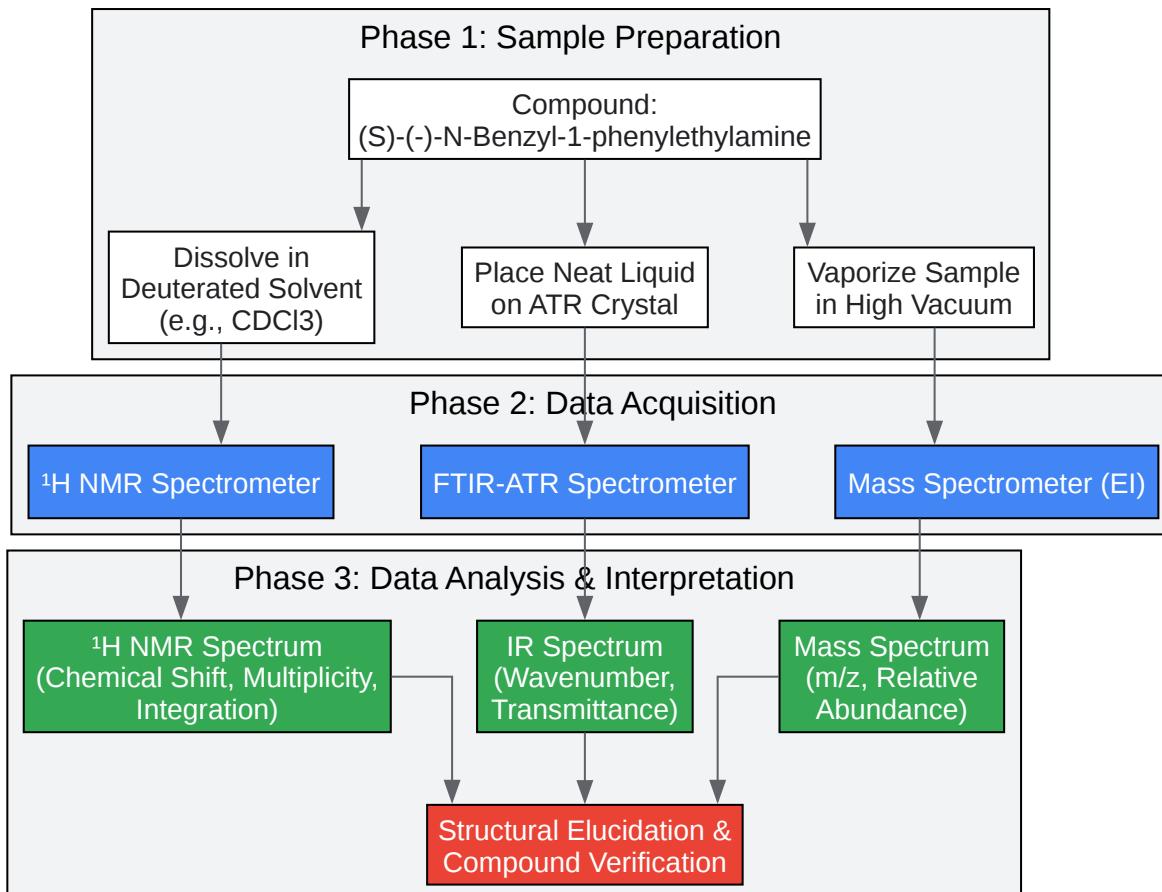
Methodology (Electron Ionization - Mass Spectrometry):

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via direct insertion or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum environment.
- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), is energetic and causes the molecule to lose an electron, forming a molecular ion ($[\text{M}]^+$), and also induces significant fragmentation.[1][2][3]
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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